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molecular formula C16H12N4O B8786122 5-(3-(1H-Pyrrol-2-YL)-1H-indazol-5-YL)pyridin-3-OL

5-(3-(1H-Pyrrol-2-YL)-1H-indazol-5-YL)pyridin-3-OL

Cat. No. B8786122
M. Wt: 276.29 g/mol
InChI Key: HRXOSSPSTKQGOV-UHFFFAOYSA-N
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Patent
US08008481B2

Procedure details

A mixture of 5-(5-benzyloxy-pyridin-3-yl)-3-(1H-pyrrol-2-yl)-1H-indazole (Preparation #16c, E and F (using 5-benzyloxy-3-bromopyridine), 0.015 g, 0.4 mmol) in MeOH (5 mL) and 10 wt. % Pd/C (3 mg) was shaken under an atmosphere of hydrogen (about 40 psi) for about 24 hours. The crude product was filtered and the solvent was removed under reduced pressure to yield 5-[3-(1H-pyrrol-2-yl)-1H-indazol-5-yl]-pyridin-3-ol (0.088 g, 80%); RP-HPLC (Table 1, Method e) Rt=1.78 min; m/z: (M+H)+ 277, (M−H)− 275.
Name
5-(5-benzyloxy-pyridin-3-yl)-3-(1H-pyrrol-2-yl)-1H-indazole
Quantity
0.015 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([C:15]2[CH:16]=[C:17]3[C:21](=[CH:22][CH:23]=2)[NH:20][N:19]=[C:18]3[C:24]2[NH:25][CH:26]=[CH:27][CH:28]=2)[CH:12]=[N:13][CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[NH:25]1[CH:26]=[CH:27][CH:28]=[C:24]1[C:18]1[C:17]2[C:21](=[CH:22][CH:23]=[C:15]([C:11]3[CH:10]=[C:9]([OH:8])[CH:14]=[N:13][CH:12]=3)[CH:16]=2)[NH:20][N:19]=1

Inputs

Step One
Name
5-(5-benzyloxy-pyridin-3-yl)-3-(1H-pyrrol-2-yl)-1H-indazole
Quantity
0.015 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=NC1)C=1C=C2C(=NNC2=CC1)C=1NC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken under an atmosphere of hydrogen (about 40 psi) for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude product was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1C(=CC=C1)C1=NNC2=CC=C(C=C12)C=1C=C(C=NC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.088 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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